Cas no 1369237-21-7 (6-Bromo-5-chloro-2,3-dihydro-1H-indole)

6-Bromo-5-chloro-2,3-dihydro-1H-indole is a halogenated indole derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring bromo and chloro substituents at the 6- and 5-positions of the indole ring, enhances its reactivity and selectivity in synthetic applications. This compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The dihydroindole core provides a rigid scaffold, facilitating precise molecular interactions. High purity and stability under standard conditions make it suitable for complex organic transformations. Its well-defined stereochemistry and functional group compatibility further contribute to its utility in medicinal chemistry and drug discovery.
6-Bromo-5-chloro-2,3-dihydro-1H-indole structure
1369237-21-7 structure
Product Name:6-Bromo-5-chloro-2,3-dihydro-1H-indole
CAS No:1369237-21-7
MF:C8H7BrClN
MW:232.504880189896
MDL:MFCD22035169
CID:4591614
PubChem ID:82390224
Update Time:2025-07-02

6-Bromo-5-chloro-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-5-chloro-2,3-dihydro-1H-indole
    • 6-bromo-5-chloroindoline
    • NE64609
    • SB33085
    • MFCD22035169
    • CS-0342278
    • 1369237-21-7
    • G74771
    • MDL: MFCD22035169
    • Inchi: 1S/C8H7BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2
    • InChI Key: BZARUHDUTAVPPR-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)NCC2)Cl

Computed Properties

  • Exact Mass: 230.94504 g/mol
  • Monoisotopic Mass: 230.94504 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12
  • Molecular Weight: 232.50

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6-Bromo-5-chloro-2,3-dihydro-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:1369237-21-7)6-Bromo-5-chloro-2,3-dihydro-1H-indole
Order Number:A1025153
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:31
Price ($):191.0/324.0/873.0
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Additional information on 6-Bromo-5-chloro-2,3-dihydro-1H-indole

Introduction to 6-Bromo-5-chloro-2,3-dihydro-1H-indole (CAS No. 1369237-21-7)

6-Bromo-5-chloro-2,3-dihydro-1H-indole, identified by the Chemical Abstracts Service Number (CAS No.) 1369237-21-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and therapeutic potential. The presence of both bromo and chloro substituents on the indole ring enhances its reactivity, making it a valuable scaffold for synthesizing novel bioactive molecules.

The structural features of 6-Bromo-5-chloro-2,3-dihydro-1H-indole contribute to its utility in drug discovery. The bromine atom at the 6-position and the chlorine atom at the 5-position provide reactive sites for further functionalization through various chemical transformations. These substituents allow for selective modifications, enabling chemists to explore a wide range of derivatives with tailored pharmacological properties. The dihydro portion of the molecule indicates a saturated ring system, which can influence its solubility and metabolic stability.

In recent years, indole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural motif of indole is commonly found in natural products and pharmaceuticals, underscoring its importance in medicinal chemistry. Researchers have leveraged the versatility of indole derivatives to develop compounds with enhanced efficacy and reduced side effects.

One of the most compelling aspects of 6-Bromo-5-chloro-2,3-dihydro-1H-indole is its role as a key intermediate in the synthesis of more complex molecules. Its reactivity makes it an ideal candidate for constructing intricate scaffolds that mimic natural products or target specific biological pathways. For instance, recent studies have demonstrated its utility in generating indole-based inhibitors of enzymes involved in cancer progression. These inhibitors have shown promise in preclinical models, highlighting the compound's potential as a lead structure for further development.

The bromo and chloro substituents on 6-Bromo-5-chloro-2,3-dihydro-1H-indole are particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental tools in organic synthesis, allowing for the introduction of aryl or amino groups at specific positions on the indole ring. Such modifications can significantly alter the biological activity of the molecule, making it possible to fine-tune its pharmacological profile.

Recent advancements in computational chemistry have further enhanced the design and optimization of indole derivatives like 6-Bromo-5-chloro-2,3-dihydro-1H-indole. Molecular modeling techniques enable researchers to predict the binding modes of these compounds with target proteins, facilitating the identification of promising candidates for drug development. Additionally, virtual screening methods have been employed to rapidly sift through large libraries of indole derivatives, identifying those with high binding affinity and selectivity.

The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include halogenation reactions to introduce bromine and chlorine atoms at desired positions on the indole ring. The dihydro portion is often achieved through hydrogenation or cyclization steps, which can be performed under controlled conditions to ensure high yield and purity.

In conclusion,6-Bromo-5-chloro-2,3-dihydro-1H-indole (CAS No. 1369237-21-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a versatile scaffold for developing novel bioactive molecules with therapeutic potential. As research continues to uncover new applications for indole derivatives,6-Bromo-5-chloro-2,3-dihydro-1H-indole is poised to play a crucial role in the discovery and development of next-generation drugs.

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(CAS:1369237-21-7)6-Bromo-5-chloro-2,3-dihydro-1H-indole
A1025153
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):191.0/324.0/873.0
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